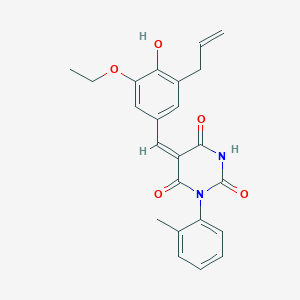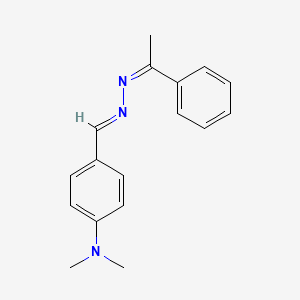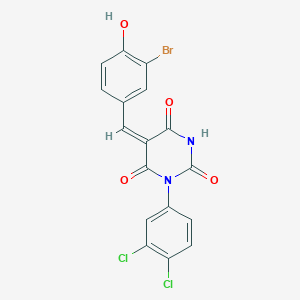![molecular formula C17H18N4O2 B5909430 4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone, commonly known as DMBE-NPH, is a chemical compound with potential applications in scientific research. It is a hydrazone derivative of benzaldehyde and is used in various laboratory experiments. DMBE-NPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
DMBE-NPH reacts with aldehydes and ketones to form Schiff bases, which are fluorescent compounds. The fluorescence intensity of DMBE-NPH increases upon the formation of Schiff bases, making it a useful tool for the detection of aldehydes and ketones. The mechanism of action of DMBE-NPH involves the nucleophilic addition of the hydrazine group of DMBE-NPH to the carbonyl group of aldehydes and ketones, followed by the formation of a Schiff base.
Biochemical and Physiological Effects
DMBE-NPH has no known biochemical or physiological effects on living organisms. It is a non-toxic chemical compound that is safe to handle in laboratory settings. However, it should be handled with care as it is a potential irritant to the skin, eyes, and respiratory system.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMBE-NPH is its high selectivity for aldehydes and ketones. It has been shown to be more selective than other fluorescent probes such as 2,4-dinitrophenylhydrazine and 4-hydroxynonenal. DMBE-NPH is also stable under various experimental conditions and has a high quantum yield, making it a reliable tool for the detection of aldehydes and ketones.
However, one of the limitations of DMBE-NPH is its relatively low water solubility, which limits its application in aqueous solutions. It is also sensitive to pH changes, which can affect its fluorescence intensity. Additionally, DMBE-NPH is not suitable for the detection of aldehydes and ketones in complex matrices such as biological tissues and environmental samples.
Future Directions
There are several future directions for the use of DMBE-NPH in scientific research. One potential application is the detection of aldehydes and ketones in living cells and tissues. This would require the development of new methods for the delivery of DMBE-NPH into cells and tissues. Another future direction is the modification of DMBE-NPH to improve its water solubility and pH stability. This would expand its application in aqueous solutions and in vivo experiments. Finally, the use of DMBE-NPH in environmental monitoring and food analysis is an area that requires further investigation.
Synthesis Methods
The synthesis of DMBE-NPH involves the reaction between 4-(dimethylamino)benzaldehyde and 1-(3-nitrophenyl)ethylidene hydrazine. The reaction takes place in ethanol and is catalyzed by acetic acid. The resulting product is then recrystallized from ethanol to obtain pure DMBE-NPH. The overall yield of the synthesis is around 70%.
Scientific Research Applications
DMBE-NPH has potential applications in various scientific research fields such as biochemistry, pharmacology, and neuroscience. It is used as a fluorescent probe for the detection of aldehydes and ketones in biological samples. DMBE-NPH has been used to measure the levels of aldehydes in human plasma, urine, and cerebrospinal fluid. It has also been used to detect aldehydes in food samples such as wine and fruit juices.
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-[(E)-1-(3-nitrophenyl)ethylidenehydrazinylidene]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13(15-5-4-6-17(11-15)21(22)23)19-18-12-14-7-9-16(10-8-14)20(2)3/h4-12H,1-3H3/b18-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHIBXWHSASSEB-KLCVKJMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=CC1=CC=C(C=C1)N(C)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\C1=CC=C(C=C1)N(C)C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909352.png)
![2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5909360.png)
![3-[(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5909366.png)

![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)

![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)

![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)